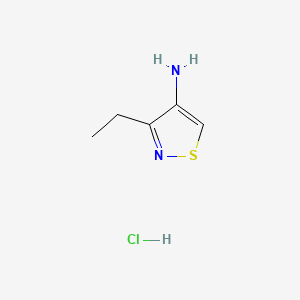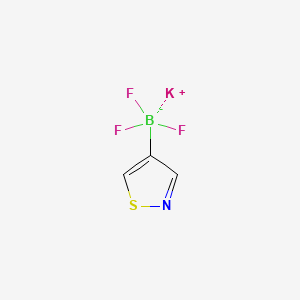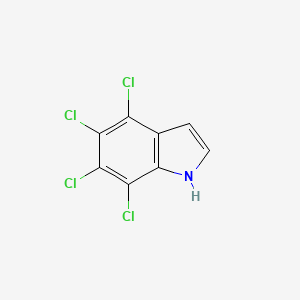![molecular formula C8H7ClN2O2 B13467126 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2901101-75-3](/img/structure/B13467126.png)
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which make it a valuable scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, leading to the inhibition of cancer cell growth and metastasis .
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound shares a similar core structure but differs in the position of the nitrogen atom within the ring.
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid: Another structurally related compound with variations in the ring system.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFRs and its versatility in undergoing various chemical transformations make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
2901101-75-3 |
|---|---|
Fórmula molecular |
C8H7ClN2O2 |
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-10-7-4-9-2-1-5(6)7;/h1-4,10H,(H,11,12);1H |
Clave InChI |
UXTVJQHZVSQNSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=CN2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate](/img/structure/B13467076.png)

![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13467085.png)
![5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B13467086.png)

![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)

![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)


